5-Amino-4-chloro-2-methylphenol hydrochloride
Overview
Description
5-Amino-4-chloro-2-methylphenol hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is a white crystalline powder commonly used as a disinfectant, antibacterial agent, and an intermediate in the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-methylphenol hydrochloride typically involves the chlorination of 2-methylphenol followed by amination. The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and amination processes, often utilizing continuous flow reactors to maintain consistent quality and yield. The reaction is typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloro-2-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-4-chloro-2-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It has antibacterial properties and is used in the development of disinfectants and antiseptics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-methylphenol hydrochloride involves its interaction with bacterial cell walls, leading to the disruption of cell membrane integrity and ultimately causing cell death. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it an effective antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Similar in structure but lacks the chlorine atom, making it less effective as an antibacterial agent.
2-Amino-5-methylphenol: Another similar compound with different substitution patterns, leading to variations in chemical reactivity and applications.
Uniqueness
5-Amino-4-chloro-2-methylphenol hydrochloride is unique due to the presence of both amino and chloro groups, which enhance its reactivity and effectiveness as an antibacterial agent. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
5-amino-4-chloro-2-methylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXDJZVHWRFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021269 | |
Record name | 5-Amino-4-chloro-o-cresol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110102-85-7 | |
Record name | 5-Amino-4-chloro-o-cresol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110102857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-4-chloro-o-cresol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINO-4-CHLORO-O-CRESOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J4UQW59L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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